BCN-O-Acetic Acid NHS Ester
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Overview
Description
BCN-O-Acetic Acid NHS Ester, also known as bicyclo[6.1.0]nonyne-O-acetic acid N-hydroxysuccinimide ester, is a versatile reagent widely used in drug research and development. This compound features a bicyclo[6.1.0]nonyne (BCN) group, which is known for its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly referred to as “click” chemistry. The N-hydroxysuccinimide (NHS) ester moiety allows for covalent bonding to primary amines, forming stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-O-Acetic Acid NHS Ester is synthesized through a multi-step process. The synthesis typically begins with the preparation of BCN-O-acetic acid, which involves the reaction of bicyclo[6.1.0]nonyne with acetic acid under specific conditions. The resulting BCN-O-acetic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BCN-O-Acetic Acid NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The BCN group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged molecules, forming stable triazole links.
Common Reagents and Conditions
Primary Amines: React with the NHS ester to form amide bonds.
Azide-Tagged Molecules: React with the BCN group in SPAAC reactions.
Coupling Reagents: DCC or EDC are used to activate the carboxylic acid group for ester formation.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole Links: Formed from the SPAAC reaction between the BCN group and azide-tagged molecules.
Scientific Research Applications
BCN-O-Acetic Acid NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Comparison with Similar Compounds
BCN-O-Acetic Acid NHS Ester can be compared with other similar compounds, such as:
Azidoacetic Acid NHS Ester: Contains an azide group instead of a BCN group, making it suitable for different types of click chemistry reactions.
Dibenzocyclooctyne (DBCO) NHS Ester: Another compound used in SPAAC reactions, but with different reactivity and stability profiles.
Uniqueness
This compound is unique due to its combination of the BCN group and NHS ester moiety, allowing it to participate in both SPAAC reactions and amide bond formation. This dual functionality makes it a powerful tool in various fields of research and development .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHYUDVWZERSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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